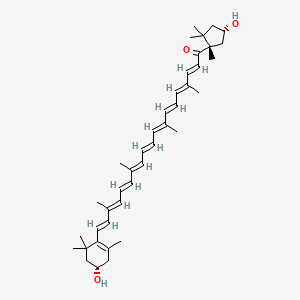

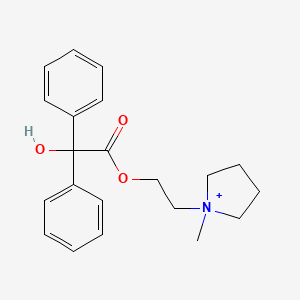

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-1-((1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl)-19-((S)-4-hydroxy-2,6,6-trimethylcyclohex-1-enyl)-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Capsanthin is a brightly orange-red–coloured pigment responsible for the peculiar red colour of paprika fruits (Capsicum annuum). It belongs to xanthophylls, a class of oxygen-containing carotenoids. The characteristic chemical structure of capsanthin, containing a keto group in conjunction with a long chain of eleven conjugated dienes, is responsible for its strong radical scavenging and singlet oxygen quenching ability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Capsanthin can be extracted from natural sources such as red bell peppers, New Mexico chile, and cayenne peppers. Various methods have been employed for capsanthin extraction, including maceration extraction, ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction . These methods involve the use of solvents like ethanol, acetone, and hexane under controlled temperature and pressure conditions to maximize yield and purity.

Industrial Production Methods

In industrial settings, capsanthin is often produced through the extraction of paprika oleoresin, which is then purified to isolate capsanthin. The process involves solvent extraction followed by chromatographic techniques to separate capsanthin from other carotenoids and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Capsanthin undergoes various chemical reactions, including:

Oxidation: Capsanthin can be oxidized to form capsorubin and other oxidation products.

Reduction: Reduction of capsanthin can lead to the formation of dihydrocapsanthin.

Substitution: Capsanthin can undergo substitution reactions, particularly at the hydroxyl and keto groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products Formed

Oxidation: Capsorubin and other oxidized derivatives.

Reduction: Dihydrocapsanthin.

Substitution: Various substituted capsanthin derivatives depending on the reagents used.

Applications De Recherche Scientifique

Capsanthin has a wide range of scientific research applications:

Chemistry: Used as a natural dye and antioxidant in various chemical formulations.

Biology: Studied for its role in plant physiology and its antioxidant properties.

Mécanisme D'action

Capsanthin exerts its effects primarily through its strong antioxidant activity. The characteristic chemical structure of capsanthin, containing a keto group and a long chain of eleven conjugated dienes, allows it to scavenge free radicals and quench singlet oxygen . This antioxidant action helps in preventing oxidative stress-induced damage to cells and tissues. Capsanthin also modulates various signaling pathways related to oxidative stress, inflammation, and lipid metabolism .

Comparaison Avec Des Composés Similaires

Capsanthin is compared with other xanthophylls such as lutein, zeaxanthin, and β-carotene. While all these compounds share antioxidant properties, capsanthin is unique due to its strong radical scavenging ability and singlet oxygen quenching capacity . This is attributed to its unique chemical structure with a keto group and a long chain of conjugated dienes. Other similar compounds include:

Lutein: Found in green leafy vegetables, known for its role in eye health.

Zeaxanthin: Present in corn and other yellow fruits and vegetables, also beneficial for eye health.

β-Carotene: A precursor to vitamin A, found in carrots and other orange-colored vegetables.

Capsanthin stands out due to its bright red color and its potent antioxidant properties, making it a valuable compound in various applications.

Propriétés

Formule moléculaire |

C40H56O3 |

|---|---|

Poids moléculaire |

584.9 g/mol |

Nom IUPAC |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-19-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1S,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16,18-nonaen-1-one |

InChI |

InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-23-36-33(5)25-34(41)26-38(36,6)7)15-11-12-16-30(2)18-14-20-32(4)22-24-37(43)40(10)28-35(42)27-39(40,8)9/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t34-,35-,40+/m0/s1 |

Clé InChI |

VYIRVAXUEZSDNC-RDRUCRJNSA-N |

SMILES isomérique |

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)[C@]2(C[C@H](CC2(C)C)O)C)/C)/C |

SMILES canonique |

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C2(CC(CC2(C)C)O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-Difluorobenzo[d]oxazol-2(3H)-one](/img/structure/B12819317.png)

![4-methyl-7-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12819331.png)

![[(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12819376.png)